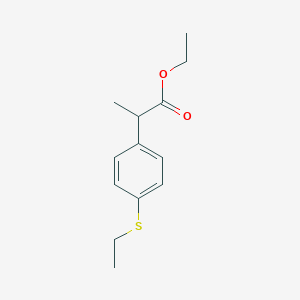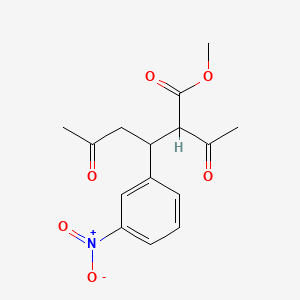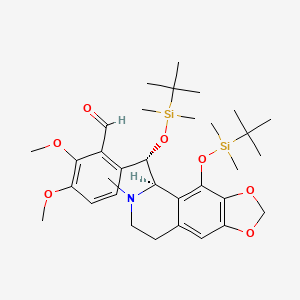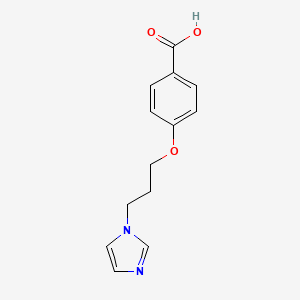
4-(3-Imidazol-1-yl-propoxy)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Imidazol-1-ylpropoxy)benzoic acid is a synthetic organic compound that features both an imidazole ring and a benzoic acid moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The benzoic acid moiety is a simple aromatic carboxylic acid. The combination of these two functional groups in a single molecule imparts unique chemical and biological properties to 4-(3-imidazol-1-ylpropoxy)benzoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-imidazol-1-ylpropoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzoic acid and 1-bromo-3-chloropropane.
Ether Formation: The hydroxyl group of 4-hydroxybenzoic acid reacts with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to form 4-(3-chloropropoxy)benzoic acid.
Imidazole Substitution: The chloropropoxy intermediate is then reacted with imidazole in the presence of a base like sodium hydride to yield 4-(3-imidazol-1-ylpropoxy)benzoic acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation reactions, although the imidazole ring is generally resistant to oxidation under mild conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide for oxidizing the benzoic acid moiety.
Reduction: Lithium aluminum hydride or sodium borohydride for reducing the carboxylic acid group.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution at the imidazole ring.
Major Products:
Oxidation: Conversion of the benzoic acid moiety to benzoic acid derivatives.
Reduction: Formation of 4-(3-imidazol-1-ylpropoxy)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3-Imidazol-1-ylpropoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(3-imidazol-1-ylpropoxy)benzoic acid is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, making it a versatile ligand in enzyme inhibition and receptor binding. The benzoic acid moiety can interact with various proteins and enzymes, potentially inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
4-(1H-Imidazol-1-yl)benzoic acid: Similar structure but lacks the propoxy linker.
4-(2-Imidazol-1-ylethoxy)benzoic acid: Similar structure with a shorter ethoxy linker.
4-(4-Imidazol-1-ylbutoxy)benzoic acid: Similar structure with a longer butoxy linker.
Uniqueness: 4-(3-Imidazol-1-ylpropoxy)benzoic acid is unique due to its specific propoxy linker length, which can influence its chemical reactivity and biological activity. The presence of both the imidazole ring and the benzoic acid moiety in a single molecule provides a versatile platform for various chemical modifications and biological interactions.
Eigenschaften
Molekularformel |
C13H14N2O3 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
4-(3-imidazol-1-ylpropoxy)benzoic acid |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)11-2-4-12(5-3-11)18-9-1-7-15-8-6-14-10-15/h2-6,8,10H,1,7,9H2,(H,16,17) |
InChI-Schlüssel |
YXCWWPDCHRNOQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)OCCCN2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



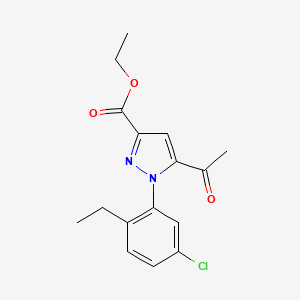
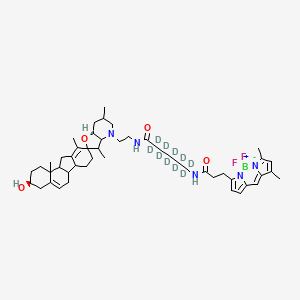
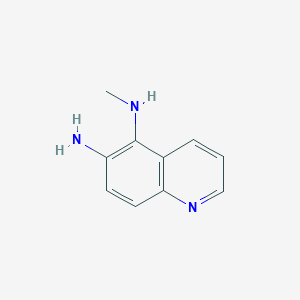

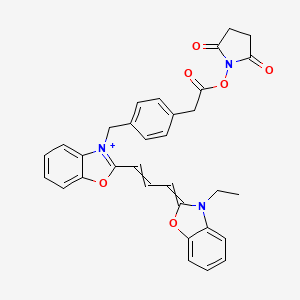
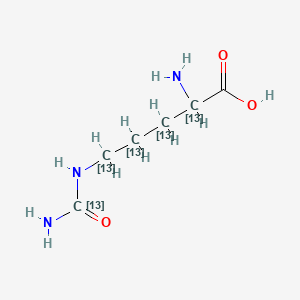
![3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid](/img/structure/B13843125.png)
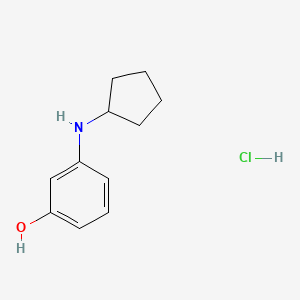

![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
